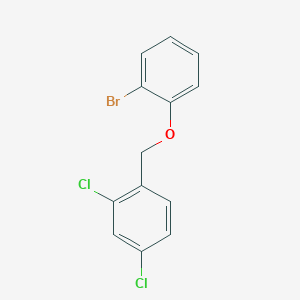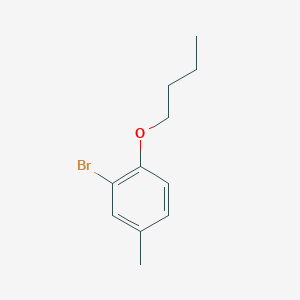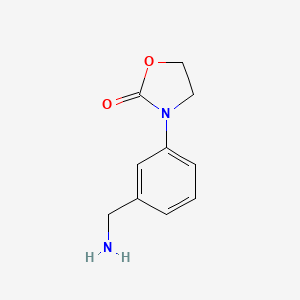
3-(3-(氨甲基)苯基)-1,3-噁唑烷-2-酮
描述
3-[3-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one is a synthetic organic compound known for its diverse applications in chemistry and biology. Characterized by its unique oxazolidinone ring structure, it has garnered interest for both its synthetic potential and biological activity.
科学研究应用
In Chemistry
Chiral Catalysts: The compound serves as a building block for chiral catalysts used in asymmetric synthesis.
Intermediate in Synthesis: It acts as an intermediate in the preparation of complex organic molecules.
In Biology and Medicine
Antimicrobial Agents: Its derivatives are researched for antimicrobial properties, particularly against resistant strains.
Potential Therapeutic Uses: Ongoing studies investigate its potential in treating various medical conditions due to its unique mode of action.
In Industry
Polymer Chemistry: Used in the synthesis of specialty polymers with specific functional properties.
Pharmaceutical Production: An intermediate in producing active pharmaceutical ingredients.
生化分析
Biochemical Properties
3-[3-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase (MAO), an enzyme that catalyzes the oxidation of monoamines. This interaction can influence the enzyme’s activity, leading to changes in the levels of neurotransmitters . Additionally, 3-[3-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one can bind to certain proteins, affecting their conformation and function.
Cellular Effects
The effects of 3-[3-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways involved in cell proliferation and apoptosis. By altering gene expression, 3-[3-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one can affect the production of proteins that are crucial for cell function .
Molecular Mechanism
At the molecular level, 3-[3-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with MAO can result in the inhibition of this enzyme, thereby affecting the breakdown of neurotransmitters . Additionally, 3-[3-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[3-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-[3-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of 3-[3-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating neurotransmitter levels and improving cognitive function. At high doses, it can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels.
Metabolic Pathways
3-[3-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one is involved in several metabolic pathways. It interacts with enzymes such as MAO, which play a crucial role in the metabolism of neurotransmitters . This interaction can affect metabolic flux and alter the levels of various metabolites. Additionally, 3-[3-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one can influence the activity of other metabolic enzymes, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of 3-[3-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, where it exerts its effects. The distribution of 3-[3-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 3-[3-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of 3-[3-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one within the cell can determine its specific effects on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials and Reactions: The compound can be synthesized using 3-(aminomethyl)benzene as a starting material. The process often involves a reaction with phosgene to form the oxazolidinone ring.
Reaction Conditions: Typical conditions include temperatures ranging from 0°C to 50°C with the use of organic solvents like dichloromethane. Catalysts such as triethylamine may also be used to facilitate the reaction.
Industrial Production Methods
Industrial production mirrors laboratory synthesis but on a larger scale. Advanced techniques like continuous flow reactors are employed to enhance efficiency, maintain optimal reaction conditions, and minimize waste.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of corresponding oxazolidinone oxides.
Reduction: Reduction reactions typically yield substituted oxazolidinones, depending on the reagents used.
Substitution: Substitution reactions involve replacing the aminomethyl group with various functional groups to create derivatives with potentially enhanced properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or permanganate.
Reduction: Commonly used are lithium aluminum hydride or catalytic hydrogenation conditions.
Substitution: Reagents like alkyl halides, aryl halides, or acyl chlorides in the presence of appropriate catalysts.
Major Products Formed
The major products from these reactions include oxazolidinone derivatives, which can possess varied biological and chemical properties, making them valuable in further applications.
作用机制
The compound’s mechanism of action varies with its application. In biological contexts, it often interacts with bacterial ribosomes, inhibiting protein synthesis. This specific inhibition is a pathway commonly exploited in developing new antibiotics. Molecular targets include the ribosomal RNA and associated proteins essential for bacterial viability.
相似化合物的比较
Similar Compounds
3-(Aminomethyl)phenyl}-1,3-thiazolidin-2-one: Possesses a similar structure but with a sulfur atom replacing the oxygen in the ring.
3-(Aminomethyl)phenyl}-1,3-imidazolidin-2-one: Features a nitrogen atom instead of the oxygen.
Uniqueness
3-[3-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one stands out due to its balanced stability and reactivity, making it versatile in both synthetic and biological applications. Its ability to form stable derivatives expands its utility across various scientific fields.
There you have it—a comprehensive dive into 3-[3-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one, exploring its preparation, reactions, applications, mechanism, and comparisons. Want to delve into any specific part further?
属性
IUPAC Name |
3-[3-(aminomethyl)phenyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-7-8-2-1-3-9(6-8)12-4-5-14-10(12)13/h1-3,6H,4-5,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHIRRDTCOQWTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952391-73-0 | |
| Record name | 3-[3-(aminomethyl)phenyl]-1,3-oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


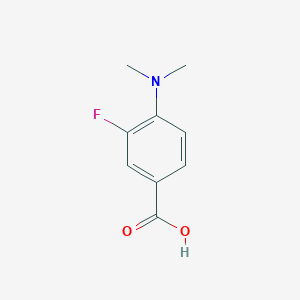
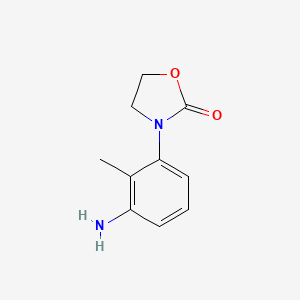

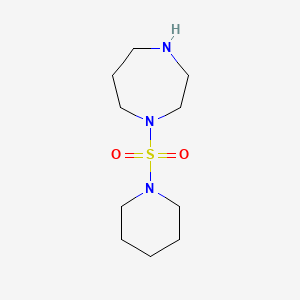
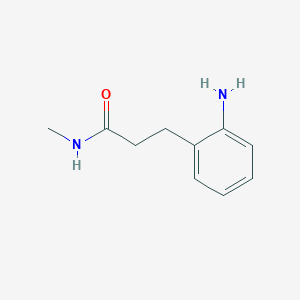
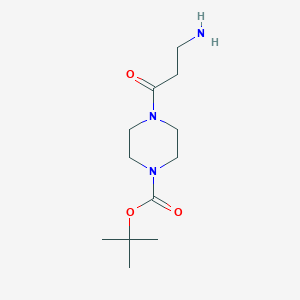

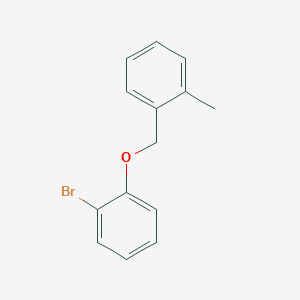
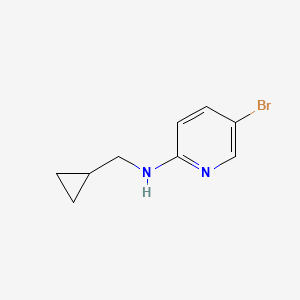
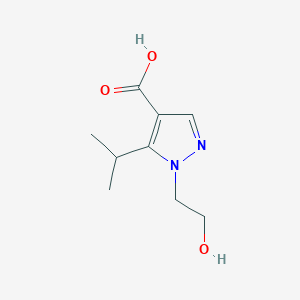
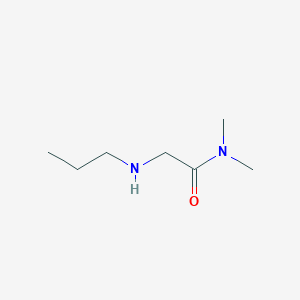
![2-[(3-ethynylphenyl)amino]-N-methylacetamide](/img/structure/B1518865.png)
